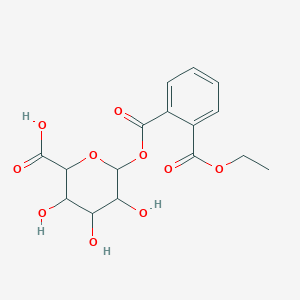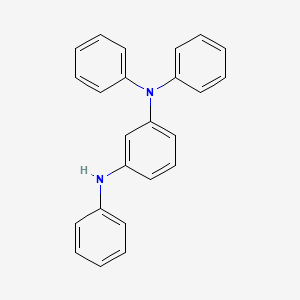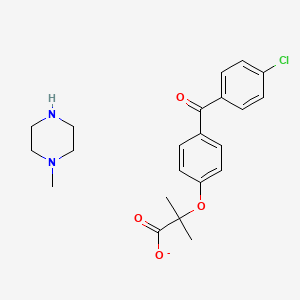![molecular formula C14H16KNO4 B12288314 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt is a compound used in organic synthesis. It is known for its utility in various chemical reactions and research applications. The compound has the molecular formula C14H16KNO4 and a molecular weight of 301.38.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt involves the reaction of D,L-Phenylglycine with crotonic acid ethyl ester in the presence of a potassium salt. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to various derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt include:
2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt: A deuterated version of the compound used in isotope labeling studies.
2-[N-(D,L-Phenylglycine)]but-2-enoate Potassium Salt: Another variant with slight structural differences.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and research applications. Its versatility and reactivity make it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C14H16KNO4 |
|---|---|
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+; |
Clé InChI |
QMWWAEFYIXXXQW-RRABGKBLSA-M |
SMILES isomérique |
CCOC(=O)/C=C(\C)/NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
SMILES canonique |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


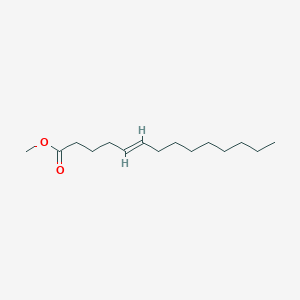
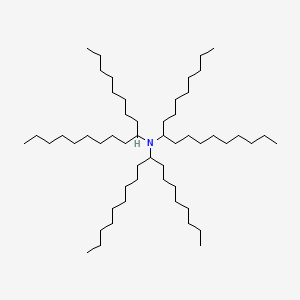
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)

![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
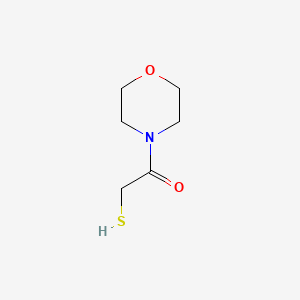

![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)

